![molecular formula C15H20N4O3S B6457654 N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-phenylmethanesulfonylazetidin-3-amine CAS No. 2548996-87-6](/img/structure/B6457654.png)
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-phenylmethanesulfonylazetidin-3-amine
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Description
The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring, a sulfonyl group, and an azetidine ring. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, 1,2,4-oxadiazoles can generally be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Scientific Research Applications
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives have garnered attention due to their broad-spectrum agricultural activities. In particular, this compound exhibits the following effects:
- Antibacterial Effects : Several derivatives (such as 5m, 5r, 5u, 5v, 5x, and 5y) exhibit strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), surpassing existing pesticides. Compound 5v also has moderate antibacterial effects against rice bacterial leaf blight .
Cytotoxic Activity
This compound, along with its analogs, has been studied for its cytotoxic effects. Specifically, it shows in vitro cytotoxic activity against both tumor and non-tumor mammalian cell lines. Additionally, it acts as a selective agonist for protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4) .
Anti-Infective Agents
Researchers have synthesized various 1,2,4-oxadiazoles as anti-infective agents. These compounds exhibit anti-bacterial, anti-viral, and anti-leishmanial activities. Their diverse substitution patterns make them promising candidates for combating infectious diseases .
Potential Antibacterial Templates
Compound 5u and 5v, containing a trifluoromethyl pyridine moiety, demonstrate excellent antibacterial activity against Xoo and Xanthomonas oryzae pv. oryzicola (Xoc). These findings suggest that 1,2,4-oxadiazole derivatives could serve as alternative templates for novel antibacterial agents .
Crop Protection
Given the economic impact of bacterial diseases on crop yield, exploring compounds like this one is crucial for crop protection. Rice bacterial leaf blight and rice bacterial leaf streaks caused by Xoo and Xoc, respectively, pose significant threats to agriculture .
Nematode Control
Considering the economic losses caused by nematodes in agriculture, investigating nematocidal properties is essential. This compound’s moderate activity against Meloidogyne incognita highlights its potential for nematode control .
properties
IUPAC Name |
1-benzylsulfonyl-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-12-16-15(17-22-12)10-18(2)14-8-19(9-14)23(20,21)11-13-6-4-3-5-7-13/h3-7,14H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMBXQBWILRIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN(C)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-phenylmethanesulfonylazetidin-3-amine |
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